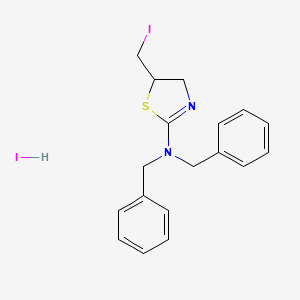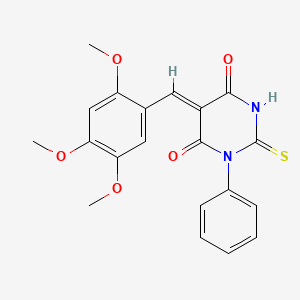![molecular formula C24H28O12P2 B6048729 [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid](/img/structure/B6048729.png)
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by multiple ether linkages and phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroethoxy-2-ethoxy diethylene glycol with phenol derivatives under basic conditions to form the ether linkages .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phosphine derivatives and reduced phenolic compounds.
Substitution: Various substituted ethers and phenolic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its multiple ether linkages and phosphonic acid groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .
Medicine: The compound’s phosphonic acid groups are known to exhibit strong binding affinity to bone tissues, making it a candidate for the development of bone-targeting drugs .
Industry: In industrial applications, the compound is used as a coupling agent to create antifouling surfaces, which are essential in marine and biomedical industries .
Mecanismo De Acción
The mechanism by which [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid exerts its effects involves the interaction of its phosphonic acid groups with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the stabilization of certain molecular structures . The compound’s multiple ether linkages also allow it to form stable complexes with other molecules, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
Nonaethylene glycol: A compound with similar ether linkages but lacking the phosphonic acid groups.
Decaethylene glycol: Another compound with multiple ether linkages but without phosphonic acid groups.
Phenoxy ethoxy ethanol: A simpler compound with fewer ether linkages and no phosphonic acid groups.
Uniqueness: What sets [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid apart is its combination of multiple ether linkages and phosphonic acid groups. This unique structure imparts distinct chemical properties, such as high solubility in polar solvents and strong binding affinity to certain biological targets .
Propiedades
IUPAC Name |
[2-[2-[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12P2/c25-37(26,27)17-35-23-11-5-3-9-21(23)33-15-13-31-19-7-1-2-8-20(19)32-14-16-34-22-10-4-6-12-24(22)36-18-38(28,29)30/h1-12H,13-18H2,(H2,25,26,27)(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSRDQMOKAZQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2OCP(=O)(O)O)OCCOC3=CC=CC=C3OCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-bromo-4-methoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6048667.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B6048675.png)
![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6048690.png)
![N-propyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6048691.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B6048695.png)
![2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B6048708.png)
![METHYL 9-BENZYL-2-(BROMOMETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE](/img/structure/B6048717.png)
![METHYL 4-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)BENZOATE](/img/structure/B6048719.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6048742.png)
![3-[1-(2,3-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6048748.png)
